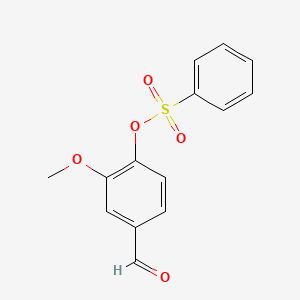

4-Formyl-2-methoxyphenyl benzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

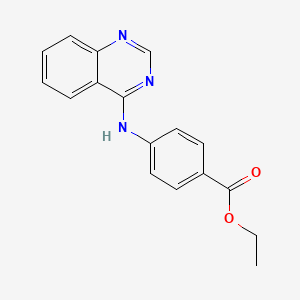

“4-Formyl-2-methoxyphenyl benzenesulfonate” is a chemical compound with the molecular formula C14H12O5S . It has an average mass of 292.307 Da and a monoisotopic mass of 292.040558 Da .

Molecular Structure Analysis

The molecular structure of “4-Formyl-2-methoxyphenyl benzenesulfonate” consists of a benzene ring substituted with formyl, methoxyphenyl, and benzenesulfonate groups .Physical And Chemical Properties Analysis

“4-Formyl-2-methoxyphenyl benzenesulfonate” has a density of 1.3±0.1 g/cm3, a boiling point of 489.2±45.0 °C at 760 mmHg, and a flash point of 249.7±28.7 °C . It has 5 hydrogen bond acceptors, 0 hydrogen bond donors, and 5 freely rotating bonds .Scientific Research Applications

Novel Chiral Compounds

Research has shown that 4-Formyl-2-methoxyphenyl benzenesulfonate can be involved in the synthesis of novel chiral compounds. For instance, a study described the unexpected formation of a chiral compound (R and S) 1-(2-benzyloxy-3-methoxyphenyl)-2,2,2-trichloroethyl benzenesulfonate, highlighting its potential in chiral chemistry (Al–Douh, 2012).

Crystal Structures in Nonlinear Optics

4-Formyl-2-methoxyphenyl benzenesulfonate is also relevant in the preparation of crystal structures with applications in nonlinear optics. A study detailed the preparation of 4-amino-1-methylpyridinium benzenesulfonate salts, indicating their potential in advanced optical applications (Anwar et al., 2000).

Catalysis in Polymerization

This compound plays a role in catalysis, particularly in polymerization processes. A research article discussed the use of derivatives of 4-Formyl-2-methoxyphenyl benzenesulfonate in palladium aryl sulfonate phosphine catalysts for copolymerizing acrylates with ethene, indicating its significance in polymer chemistry (Skupov et al., 2007).

Supramolecular Assembly

The compound is instrumental in studying noncovalent interactions in supramolecular architectures. Research exploring the solid-state structures of 2- and 4-formylphenyl arylsulfonates demonstrated the importance of halogen-bonding interactions, contributing to our understanding of molecular assembly (Andleeb et al., 2018).

Biological Applications

In the field of biology, derivatives of this compound have been synthesized and studied for their antibacterial properties against various strains like Escherichia coli, demonstrating their potential in medicinal chemistry (Abbasi et al., 2019).

Future Directions

Mechanism of Action

Mode of Action

It is known that the compound contains two benzene rings , which may interact with its targets through π-π stacking, a common interaction in biological systems involving aromatic rings.

Biochemical Pathways

The compound has been synthesized using vanillin, an important biomass-based platform chemical for aromatic polymers synthesis . This suggests potential involvement in pathways related to aromatic polymers.

properties

IUPAC Name |

(4-formyl-2-methoxyphenyl) benzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O5S/c1-18-14-9-11(10-15)7-8-13(14)19-20(16,17)12-5-3-2-4-6-12/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDLSOSVOQLTGDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Formyl-2-methoxyphenyl benzenesulfonate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2953024.png)

![5,5-Dimethyl-2-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)-1,3-cyclohexanedione](/img/structure/B2953025.png)

![6-cyclopropyl-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine](/img/structure/B2953027.png)

![4-methylbenzaldehyde [7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B2953031.png)

![8-(4-fluorophenyl)-3-(3-((4-fluorophenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2953032.png)

![Methyl 2-[4-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)morpholin-2-yl]acetate](/img/structure/B2953033.png)

![2-(cyclopentylthio)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2953034.png)

![1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]ethanone](/img/structure/B2953037.png)

![4-isopropoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2953046.png)

![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2953047.png)